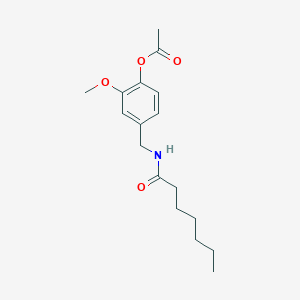

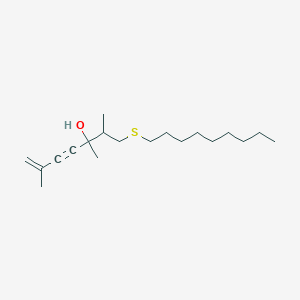

2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol (TMT) is a synthetic compound that has gained attention in scientific research for its unique properties. TMT is a member of the family of pheromones, which are chemical signals used for communication between animals of the same species. TMT has been found to have a variety of effects on the behavior and physiology of animals, making it a promising area of research for a range of fields.

Mechanism of Action

2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol is thought to act through the vomeronasal organ, which detects pheromones. Once this compound is detected, it activates a cascade of signaling pathways that ultimately lead to changes in behavior and physiology. This compound has been found to activate specific receptors in the vomeronasal organ, including the TRPC2 receptor, which is involved in the detection of pheromones.

Biochemical and physiological effects:

This compound has been found to have a range of effects on the behavior and physiology of animals. In rats, this compound has been shown to increase aggression and anxiety, as well as alter the release of various hormones. In mice, this compound has been found to elicit avoidance behavior and alter the expression of genes involved in stress and anxiety. In humans, this compound has been found to elicit a range of responses, including disgust and fear.

Advantages and Limitations for Lab Experiments

2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol is a useful tool for studying the role of pheromones in behavior and physiology. It can be used to investigate the mechanisms underlying pheromone detection and the effects of pheromones on behavior and physiology. However, this compound has some limitations as well. It is a synthetic compound that may not accurately mimic the effects of natural pheromones. Additionally, the effects of this compound may vary depending on the species being studied, making it important to use caution when extrapolating results to other animals.

Future Directions

There are many potential future directions for research on 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol. One area of interest is the role of this compound in social behavior, including mate choice and territoriality. Another area of interest is the potential therapeutic applications of this compound, such as in the treatment of anxiety disorders or as a tool for studying the effects of stress on behavior and physiology. Finally, further research is needed to better understand the mechanisms underlying the effects of this compound, including the specific receptors and signaling pathways involved.

Synthesis Methods

2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol can be synthesized through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 2,5-dimethyl-4-hexen-3-ol with 1-bromo-3-methyl-4-nonene in the presence of a palladium catalyst. This is followed by a thiol-ene reaction with 1-thioglycerol to produce this compound.

Scientific Research Applications

2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has been studied in a range of scientific fields, including neuroscience, endocrinology, and behavior. In neuroscience, this compound has been found to activate the vomeronasal organ, a sensory organ in animals that detects pheromones. This compound has also been shown to affect the release of various hormones, including testosterone and cortisol, which are involved in stress and aggression. In behavior, this compound has been found to elicit a range of responses, including aggression, avoidance, and attraction.

properties

CAS RN |

102244-22-4 |

|---|---|

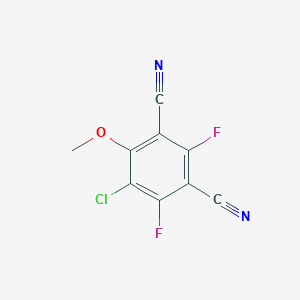

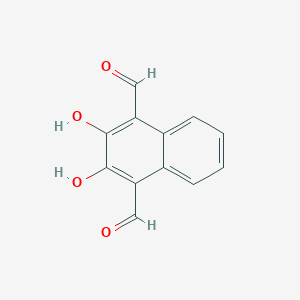

Molecular Formula |

C19H34OS |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

2,3,6-trimethyl-1-nonylsulfanylhept-6-en-4-yn-3-ol |

InChI |

InChI=1S/C19H34OS/c1-6-7-8-9-10-11-12-15-21-16-18(4)19(5,20)14-13-17(2)3/h18,20H,2,6-12,15-16H2,1,3-5H3 |

InChI Key |

VYZBRGJPPSIOLK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCSCC(C)C(C)(C#CC(=C)C)O |

Canonical SMILES |

CCCCCCCCCSCC(C)C(C)(C#CC(=C)C)O |

synonyms |

2,3,6-trimethyl-1-nonylsulfanyl-hept-6-en-4-yn-3-ol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.